(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound characterized by its unique structure and stereochemistry. It features two fluorine atoms and a hydroxyl group attached to a bicyclic framework, which influences its chemical properties and potential applications.
This compound can be synthesized through various chemical reactions involving starting materials that contain fluorine and hydroxyl functional groups. The specific synthesis methods often depend on the desired purity and yield of the final product.
(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol belongs to the class of bicyclic alcohols and is classified as a fluorinated organic compound. Its molecular formula is CHFO, with a molar mass of approximately 150.14 g/mol.
The synthesis of (1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and time to ensure high yields and selectivity for the desired stereoisomer.
The molecular structure of (1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol can be represented in various formats:
InChI=1S/C7H8F2O/c8-7(9)4-1-5(10)6(7)2-3/h5-7,10H,1-4H2/t5-,6+,7-/m0/s1
C1C(C2(C1CC(C2)(F)F)O)F
The compound has a unique three-dimensional arrangement due to its bicyclic nature and the presence of stereocenters at positions 1, 2, and 5.
(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol can participate in several chemical reactions:
The reactivity of this compound is significantly influenced by the presence of fluorine atoms which can stabilize certain intermediates during these reactions.
The mechanism of action for (1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol involves interactions at the molecular level where it may act as a ligand for biological receptors or enzymes due to its structural features.
Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity depending on their stereochemistry and functional groups.
(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol has potential applications in various fields:
This compound exemplifies the significance of stereochemistry and functionalization in designing molecules with tailored properties for specific applications in science and industry.
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: